![molecular formula C19H21F2N3O B248170 N-(3,4-difluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide](/img/structure/B248170.png)
N-(3,4-difluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide, commonly known as FPP, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. FPP is a piperazine derivative that is used in the synthesis of several drugs, including antipsychotics and antidepressants.
Wissenschaftliche Forschungsanwendungen
FPP has several potential applications in scientific research, particularly in the field of pharmacology. It is used in the synthesis of several drugs, including antipsychotics and antidepressants, due to its ability to modulate the activity of certain neurotransmitters in the brain. FPP has also been studied for its potential anti-inflammatory and analgesic effects.
Wirkmechanismus
FPP acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. It inhibits the reuptake of serotonin in the brain, leading to increased levels of the neurotransmitter in the synaptic cleft. This, in turn, leads to an increase in serotonin signaling, which has been linked to improvements in mood and anxiety.
Biochemical and Physiological Effects
FPP has several biochemical and physiological effects, including increased serotonin signaling in the brain, which has been linked to improvements in mood and anxiety. It has also been shown to have potential anti-inflammatory and analgesic effects, although further research is needed to confirm these findings.
Vorteile Und Einschränkungen Für Laborexperimente
FPP has several advantages for lab experiments, including its ability to modulate the activity of certain neurotransmitters in the brain and its potential anti-inflammatory and analgesic effects. However, there are also some limitations to using FPP in lab experiments, including its relatively high cost and potential side effects.
Zukünftige Richtungen
There are several future directions for research on FPP, including further studies on its potential anti-inflammatory and analgesic effects and its use in the treatment of various psychiatric disorders. Additionally, more research is needed to understand the long-term effects and potential side effects of FPP use. Overall, FPP has significant potential for various scientific research applications, and further studies are needed to fully understand its potential benefits and limitations.
Synthesemethoden
The synthesis of FPP involves the reaction between 3,4-difluoroaniline and 1-(4-phenylpiperazin-1-yl)propan-1-one. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, and a solvent, such as ethanol or methanol. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
Eigenschaften
Produktname |
N-(3,4-difluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
---|---|
Molekularformel |
C19H21F2N3O |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
N-(3,4-difluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C19H21F2N3O/c20-17-7-6-15(14-18(17)21)22-19(25)8-9-23-10-12-24(13-11-23)16-4-2-1-3-5-16/h1-7,14H,8-13H2,(H,22,25) |
InChI-Schlüssel |
UWEJATRHOINPBA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCN1CCC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.